2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 4-position of the thiazole ring
Preparation Methods
The synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a methoxymethyl-substituted thioamide with a phenyl-substituted α-haloketone can lead to the formation of the thiazole ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate can then be oxidized to introduce the carboxylic acid group at the 4-position.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators to reduce inflammation. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
2-(Hydroxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
2-(Methoxymethyl)-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-7-9-13-10(12(14)15)11(17-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJBFLXONEUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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